molecular formula C23H22O2S B14206265 1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene CAS No. 842114-38-9

1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene

Cat. No.: B14206265
CAS No.: 842114-38-9
M. Wt: 362.5 g/mol
InChI Key: RAQUSUKRSYUEMK-UHFFFAOYSA-N
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Description

1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene is an organic compound with a complex structure It is characterized by the presence of two 4-methylphenyl groups attached to a vinyl group, and a methylsulfonyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced sulfonyl compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures through coupling reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: Used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the vinyl and methylsulfonyl groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

842114-38-9

Molecular Formula

C23H22O2S

Molecular Weight

362.5 g/mol

IUPAC Name

1-methyl-4-[1-(4-methylphenyl)-2-(4-methylsulfonylphenyl)ethenyl]benzene

InChI

InChI=1S/C23H22O2S/c1-17-4-10-20(11-5-17)23(21-12-6-18(2)7-13-21)16-19-8-14-22(15-9-19)26(3,24)25/h4-16H,1-3H3

InChI Key

RAQUSUKRSYUEMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)S(=O)(=O)C)C3=CC=C(C=C3)C

Origin of Product

United States

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